2-Azido-1-(2,4,5-trimethylphenyl)ethan-1-one

説明

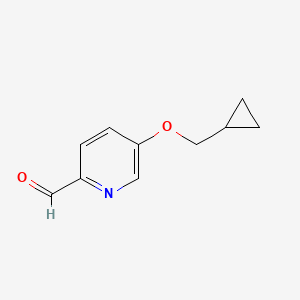

2-Azido-1-(2,4,5-trimethylphenyl)ethan-1-one is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. It is also known by other names such as Acetophenone, 2’,4’,5’-trimethyl-; 2’,4’,5’-Trimethylacetophenone; 1-(2,4,5-Trimethylphenyl)-ethanone; 2,4,5-Trimethyl-acetophenone .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .科学的研究の応用

Organic Synthesis and Chemical Reactions

Azido compounds are pivotal in organic synthesis, serving as precursors for the synthesis of various functional groups and complex molecules. For instance, the addition of anodically generated azide radicals to styrene demonstrates the potential of azido compounds in organo-electrosynthesis, producing a range of organic compounds containing the azido group (Plzak & Wendt, 1983). Similarly, the synthesis of 9-azido-9-borafluorene showcases the reactivity of azides in creating cyclic trimers and exploring the structural and reactivity aspects of boron-centered azides (Biswas, Oppel, & Bettinger, 2010).

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, azido compounds contribute to the development of novel materials with unique properties. The thermal decomposition of azidoiodinanes, for example, reveals their utility as reagents for electrophilic azidonation, enabling the synthesis of azidocyclohexanone with moderate yields (Zhdankin, Kuehl, Krasutsky, Formaneck, & Bolz, 1994). Furthermore, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid-phase illustrates the synthesis of 1H-[1,2,3]-triazoles, highlighting the compatibility of this reaction with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Magnetic Materials

Azido compounds also play a role in the synthesis of magnetic materials. For example, the synthesis and characterization of azido-bridged Co2+ compounds with a flexible coligand demonstrate the influence of ligand conformation on the magnetic properties of the resulting compounds, offering insights into the design of materials with tailored magnetic behaviors (Li, Wang, Liu, Xu, Zhao, Wang, & Gao, 2008).

Safety and Hazards

作用機序

Please consult a professional chemist or a relevant expert for more specific and detailed information about this compound. They might have access to more specialized databases or publications where this information could be available. If you’re involved in research related to this compound, always ensure to follow the appropriate safety guidelines due to the potential risks associated with azido compounds .

特性

IUPAC Name |

2-azido-1-(2,4,5-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-4-9(3)10(5-8(7)2)11(15)6-13-14-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFZGAGLRRAFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470517.png)

![Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470519.png)

![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)